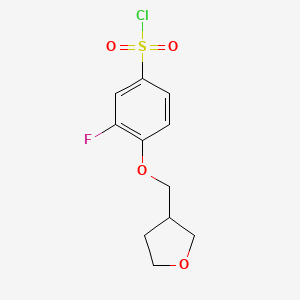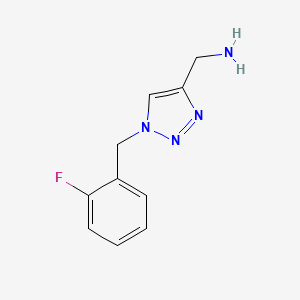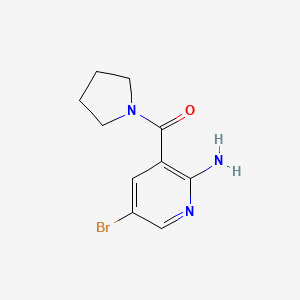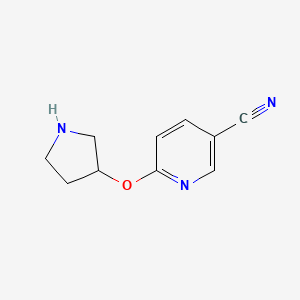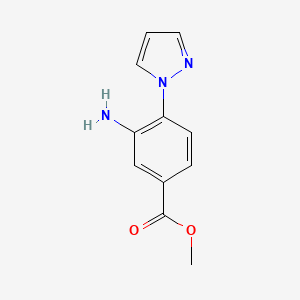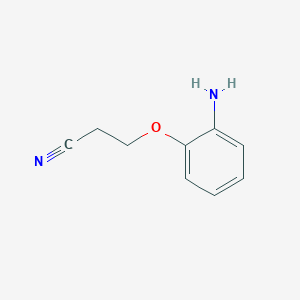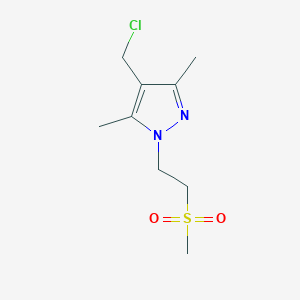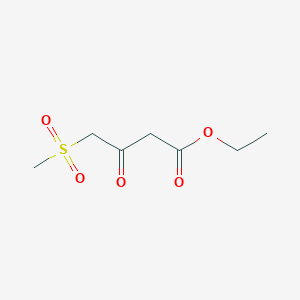
Ethyl 4-(methylsulfonyl)-3-oxobutanoate
Vue d'ensemble
Description
Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(methylsulfonyl)-3-oxobutanoate” are not available, a general synthesis method for a similar compound involves the reaction of 4-(methylthio)phenol with Oxone in ethanol and water at room temperature .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. In the case of similar compounds, protodeboronation has been reported .Applications De Recherche Scientifique
Application 1: Cyclooxygenase-2 Inhibitors
- Summary of the Application : A series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
- Methods of Application : The compounds were synthesized and then evaluated for their in vitro and in vivo anti-inflammatory activity and ulcerogenic liability . Examination of histopathological lesions was also performed to evaluate the cariogenic effect of most active compounds .
- Results or Outcomes : Several compounds showed selective inhibition to COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with IC 50 = 0.10 μM and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity .
Application 2: Antimicrobial and Anti-inflammatory Activities
- Summary of the Application : Three series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized . The synthesized compounds were assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
- Methods of Application : The compounds were synthesized and then assessed for their antimicrobial, COX inhibitory and anti-inflammatory activities .
- Results or Outcomes : Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with safe therapeutic dose . Compounds showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
Application 3: In Silico ADME Prediction
- Summary of the Application : A series of benzimidazole derivatives were designed, synthesized, and evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . In silico prediction of physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion), and drug-likeness profiles were also studied .
- Methods of Application : The compounds were synthesized and then evaluated for their in vitro and in vivo anti-inflammatory activity and ulcerogenic liability . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .
- Results or Outcomes : Several compounds showed selective inhibition to COX-2 isozyme . Compound 11b showed the most potent COX-2 inhibitory activity with IC 50 = 0.10 μM and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity .
Application 4: Antiviral Activity
- Summary of the Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbo-nyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Methods of Application : The compounds were synthesized and then assessed for their antiviral activity in a broad range of RNA and DNA viruses .
- Results or Outcomes : Compounds 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide (3), 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Application 5: In Silico ADME Prediction
- Summary of the Application : A series of benzimidazole derivatives were designed, synthesized, and evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . In silico prediction of physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion), and drug-likeness profiles were also studied .
- Methods of Application : The compounds were synthesized and then evaluated for their in vitro and in vivo anti-inflammatory activity and ulcerogenic liability . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .
- Results or Outcomes : Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme. Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134); the tested compounds also have shown good anti-inflammatory activity .
Application 6: Antiviral Activity
- Summary of the Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbo-nyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Methods of Application : The compounds were synthesized and then assessed for their antiviral activity in a broad range of RNA and DNA viruses .
- Results or Outcomes : Compounds 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide (3), 1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1- (5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-methylsulfonyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S/c1-3-12-7(9)4-6(8)5-13(2,10)11/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNOQJDRBTARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylsulfonyl)-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



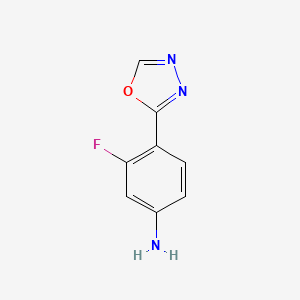
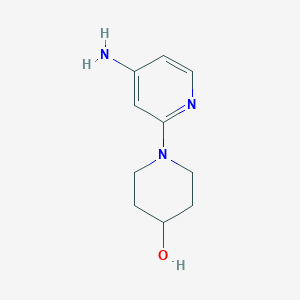
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)
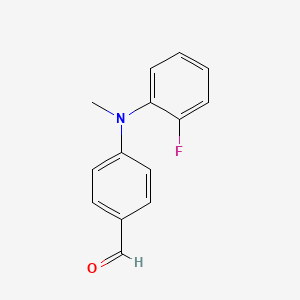
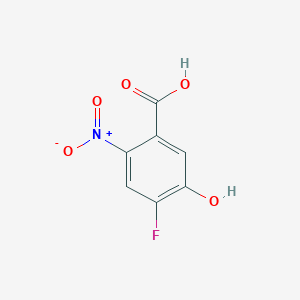
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)
